Array ( [bid] => 6417757 ) Buy 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide | 1058491-63-6

2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide

Catalog No.
S6705189
CAS No.
1058491-63-6
M.F
C14H15NO3S
M. Wt
277.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide

CAS Number

1058491-63-6

Product Name

2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide

IUPAC Name

2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzamide

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C14H15NO3S/c1-17-11-3-4-12(13(7-11)18-2)14(16)15-8-10-5-6-19-9-10/h3-7,9H,8H2,1-2H3,(H,15,16)

InChI Key

TVNCRNWSANLUJC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CSC=C2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2=CSC=C2)OC
  • Search of Scientific Databases

    Searches of scientific databases like PubChem [] and Google Scholar did not yield any publications specifically focused on the research applications of this molecule.

  • Possible Areas of Investigation

    The structure of the molecule suggests potential areas for further investigation. The presence of functional groups like methoxy (OCH3) and a thiophene ring might indicate interest for its biological properties. However, without specific research data, it is difficult to confirm these hypotheses.

2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is an organic compound characterized by its complex structure, which includes a benzamide core substituted with two methoxy groups and a thiophene moiety. Its molecular formula is C13H15N1O3S1C_{13}H_{15}N_{1}O_{3}S_{1} and it features a thiophen-3-yl group attached via a methyl linker to the nitrogen atom of the benzamide. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of macrophage migration inhibitory factor.

The chemical reactivity of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide can be analyzed through various types of reactions typical for amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, particularly when activated by suitable leaving groups.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where electrophiles may attack the benzene ring at positions ortho or para to the methoxy groups.

For example, a typical reaction might be represented as follows:

2 4 dimethoxy N thiophen 3 yl methyl benzamide+H2Oacid base2 4 dimethoxybenzoic acid+thiophen 3 ylmethylamine\text{2 4 dimethoxy N thiophen 3 yl methyl benzamide}+\text{H}_2\text{O}\xrightarrow{\text{acid base}}\text{2 4 dimethoxybenzoic acid}+\text{thiophen 3 ylmethylamine}

Research indicates that 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide exhibits significant biological activity, particularly as an inhibitor of macrophage migration inhibitory factor (MIF). This protein is implicated in various inflammatory processes and diseases, making this compound a candidate for therapeutic applications in conditions such as cancer and autoimmune diseases. Its structure suggests potential interactions with biological targets, contributing to its pharmacological profile.

The synthesis of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves several steps:

  • Synthesis of 2,4-dimethoxybenzoic acid: This can be achieved through methylation of 2,4-dihydroxybenzoic acid using methyl iodide in the presence of a base.
  • Formation of the amide: The carboxylic acid is then reacted with thiophen-3-ylmethylamine under coupling conditions (e.g., using EDC/HOBt or similar coupling agents) to form the desired amide.
2 4 dimethoxybenzoic acid+thiophen 3 ylmethylaminecoupling agent2 4 dimethoxy N thiophen 3 yl methyl benzamide\text{2 4 dimethoxybenzoic acid}+\text{thiophen 3 ylmethylamine}\xrightarrow{\text{coupling agent}}\text{2 4 dimethoxy N thiophen 3 yl methyl benzamide}

2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for the development of MIF inhibitors.
  • Research: In studies investigating inflammatory pathways and therapeutic interventions.

Its unique structure may also lend itself to further modifications that could enhance its biological activity or selectivity.

Interaction studies involving 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide focus on its binding affinity to MIF and other potential targets. Techniques such as:

  • Molecular Docking: To predict how well the compound fits into the active site of MIF.
  • In vitro Binding Assays: To quantify binding interactions and assess inhibition potency.

These studies are crucial for understanding how structural features influence biological activity and for guiding further optimization efforts.

Several compounds share structural similarities with 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide. Here are some notable examples:

Compound NameStructureUnique Features
3,4-Dimethoxy-N-(thiophen-2-ylmethyl)benzamideStructureSubstituted thiophene at position 2
2,3-Dimethoxy-N-(4-methylphenyl)benzamideStructureDifferent substitution pattern on the benzene ring
2-Methoxy-N-(phenyl)benzamideNot availableLacks thiophene moiety; simpler structure

Uniqueness

The uniqueness of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide lies in its specific substitution pattern on both the benzene ring and the incorporation of a thiophene group. This combination may enhance its biological activity compared to analogs that lack these features.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

277.07726451 g/mol

Monoisotopic Mass

277.07726451 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types